Imidazolidinetrione, methylphenyl-
Description
Properties
IUPAC Name |
1-methyl-3-phenylimidazolidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-11-8(13)9(14)12(10(11)15)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEOIZSXSUPCSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=O)N(C1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341954 | |
| Record name | Imidazolidinetrione, methylphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16935-46-9 | |
| Record name | Imidazolidinetrione, methylphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazolidinetrione, methylphenyl- typically involves the cyclization of amido-nitriles. One common method is the reaction of phenylalanine with methylamine, followed by a condensation reaction with acetone . The reaction conditions are usually mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of imidazolidinetrione, methylphenyl- often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Imidazolidinetrione, methylphenyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves halogenation or alkylation using reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinetrione derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Imidazolidinetrione, methylphenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazolidinetrione, methylphenyl- involves its interaction with specific molecular targets and pathways. The compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, leading to various chemical transformations . These interactions are crucial for its biological and chemical activities.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-(4-Methylphenyl)imidazolidine-2,4,5-trione
- CAS Number : 93284-13-0
- Molecular Formula : C₁₀H₈N₂O₃
- Structure : The compound features a five-membered imidazolidinetrione core (three ketone groups) substituted with a 4-methylphenyl group at the 1-position (Figure 1).
Key Properties :
Comparison with Structurally Similar Compounds
Comparison with 1-[2-(4-Methylphenyl)-2-oxoethyl]-3-[3-(trifluoromethyl)benzyl]-2,4,5-imidazolidinetrione
Structural Differences :
- Substituents : The compound (CAS 303986-32-5) includes a 4-methylphenyl group and a trifluoromethylbenzyl group, unlike the simpler 4-methylphenyl substitution in the target compound .
- Molecular Weight : Higher due to the trifluoromethylbenzyl moiety (average mass: ~410 g/mol vs. ~204 g/mol for the target compound) .
Functional Implications :
- Reactivity: Fluorine atoms may stabilize the molecule against metabolic degradation, altering its environmental persistence compared to the non-fluorinated analogue .
Comparison with Phosphoric Acid, Bis(Methylphenyl) Phenyl Ester
Structural and Class Differences :
Environmental and Health Profiles :
- Contrast : The imidazolidinetrione’s hazards are less documented but may differ due to its heterocyclic core, which could undergo hydrolysis or enzymatic degradation more readily than phosphate esters .
Data Table: Comparative Analysis
Research Findings and Implications
- Substituent Effects : Methylphenyl groups enhance aromatic interactions in both imidazolidinetriones and phosphate esters, but the core structure dictates reactivity and toxicity. Fluorinated substituents (e.g., in the trifluoromethyl derivative) increase environmental persistence .
- Safety Considerations : The imidazolidinetrione’s inhalation hazard contrasts with phosphate esters’ systemic toxicity, emphasizing the need for class-specific risk assessments.
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